Home > Products > Screening Compounds P17128 > 1-Benzyl-3,4-dihydroisoquinoline
1-Benzyl-3,4-dihydroisoquinoline - 24853-83-6

1-Benzyl-3,4-dihydroisoquinoline

Catalog Number: EVT-3187364
CAS Number: 24853-83-6
Molecular Formula: C16H15N
Molecular Weight: 221.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

1-Benzyl-3,4-dihydroisoquinoline is a member of the isoquinoline family, which consists of bicyclic compounds derived from the benzene and pyridine rings. This compound is classified as a dihydroisoquinoline, which means it contains a saturated isoquinoline structure. Isoquinolines are recognized for their diverse biological activities and serve as important scaffolds in medicinal chemistry. The specific compound 1-benzyl-3,4-dihydroisoquinoline has garnered attention for its potential therapeutic applications, particularly in cancer treatment and neuroprotection .

Synthesis Analysis

The synthesis of 1-benzyl-3,4-dihydroisoquinoline can be achieved through several methods. A notable approach involves the Bischler-Napieralski reaction, where an appropriate amide is reacted with phosphorus oxychloride (POCl3) to form the desired compound. The general procedure includes:

  1. Preparation of Amides: Starting with N-benzyl-phenylethylamides, which are synthesized from benzylamine and various acyl chlorides.
  2. Cyclodehydration: The amide is treated with POCl3 and refluxed in dichloromethane for several hours.
  3. Isolation: The reaction mixture is quenched with water, basified with ammonium hydroxide, and extracted with dichloromethane to isolate the product .

This method typically yields good results under optimized conditions (e.g., reaction time, temperature), allowing for efficient synthesis of 1-benzyl-3,4-dihydroisoquinoline.

Molecular Structure Analysis

The molecular formula of 1-benzyl-3,4-dihydroisoquinoline is C17H18NC_{17}H_{18}N. Its structure features a dihydroisoquinoline core with a benzyl substituent at the nitrogen atom. The compound exhibits a fused bicyclic system that contributes to its stability and biological activity.

Key structural characteristics include:

  • Bicyclic Framework: Comprising a six-membered aromatic ring fused to a five-membered ring.
  • Substituents: The presence of the benzyl group enhances lipophilicity, potentially improving membrane permeability.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

1-Benzyl-3,4-dihydroisoquinoline can participate in various chemical reactions due to its functional groups:

  • Oxidation Reactions: It can be oxidized to form corresponding 1-benzoyl derivatives using palladium on carbon (Pd/C) as a catalyst in acetonitrile.
  • Nucleophilic Substitution: The nitrogen atom can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.
  • Cyclization Reactions: It can also be involved in cyclization reactions to yield more complex structures .

These reactions highlight its versatility as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action for 1-benzyl-3,4-dihydroisoquinoline primarily involves its interaction with biological targets such as enzymes and receptors. Research indicates that derivatives of this compound exhibit inhibitory activity against monoamine oxidase enzymes, which are crucial for neurotransmitter metabolism. This suggests potential applications in treating neurodegenerative diseases and mood disorders .

Additionally, studies have shown that certain derivatives may induce cytotoxic effects on cancer cells by disrupting cell cycle progression during the G1 phase, thereby inhibiting tumor growth .

Physical and Chemical Properties Analysis

Key physical and chemical properties of 1-benzyl-3,4-dihydroisoquinoline include:

  • Molecular Weight: Approximately 246.33 g/mol.
  • Melting Point: Typically ranges from 90°C to 100°C depending on purity.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane but less soluble in water.

Spectroscopic data provide further insights into its properties:

  • Infrared Spectroscopy: Characteristic peaks corresponding to C-H stretching (around 2927 cm1^{-1}) and N-H bending (around 1620 cm1^{-1}).
  • NMR Spectroscopy: Chemical shifts indicating aromatic protons and aliphatic protons confirm the structural integrity .
Applications

The applications of 1-benzyl-3,4-dihydroisoquinoline are diverse:

  • Pharmaceutical Development: Its derivatives are being explored for their potential as antidepressants, antiarrhythmics, and anticancer agents due to their ability to modulate key biological pathways.
  • Synthetic Intermediates: It serves as an important intermediate in the synthesis of more complex isoquinoline derivatives that may possess enhanced biological activities .
  • Research Tools: Compounds derived from 1-benzyl-3,4-dihydroisoquinoline are utilized in pharmacological studies to understand their mechanisms and potential therapeutic effects.
Introduction to 1-Benzyl-3,4-dihydroisoquinoline Framework

1-Benzyl-3,4-dihydroisoquinoline (BDHIQ) represents a privileged scaffold in medicinal chemistry and alkaloid research. Characterized by its bicyclic structure consisting of a benzyl group attached to a partially saturated isoquinoline core, this framework serves as a synthetic precursor to numerous bioactive alkaloids and pharmaceuticals. Its chemical versatility enables diverse functionalization at multiple positions, facilitating the development of compounds with targeted biological activities. The presence of the basic nitrogen atom and planar aromatic regions allows for specific interactions with biological targets, underpinning its significance in drug discovery pipelines [2] [10].

Nomenclature and Structural Classification

The systematic IUPAC name for the parent compound is 1-(phenylmethyl)-3,4-dihydroisoquinoline, reflecting the benzyl substituent at position 1 of the dihydroisoquinoline ring system. Its molecular formula is C₁₆H₁₅N, with a molecular weight of 221.30 g/mol. The core structure features a partially saturated isoquinoline moiety where positions 3 and 4 are in a reduced state (C3-C4 single bond), distinguishing it from fully aromatic isoquinolines. This saturation pattern significantly influences both the compound's chemical reactivity and three-dimensional conformation [2] [7].

Table 1: Core Structural Identifiers of 1-Benzyl-3,4-dihydroisoquinoline

Identifier TypeValue
CAS Registry Number26323-31-9
Molecular FormulaC₁₆H₁₅N
Average Mass221.30 g/mol
Monoisotopic Mass221.1204 g/mol
ChemSpider ID23940239
InChI KeyInChI=1/C16H15N/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16/h1-9H,10-12H2

The hydrochloride salt (C₁₆H₁₆ClN) is commonly employed in pharmacological studies due to enhanced solubility. X-ray crystallography reveals that the benzyl substituent adopts a pseudo-axial orientation relative to the dihydroisoquinoline ring, creating a twisted conformation that influences molecular recognition properties. The presence of the imine functionality (C=N) at position 2 contributes to both the compound's basicity (pKa ~7.5) and susceptibility to nucleophilic attack or reduction [7] [9].

Historical Context and Early Synthetic Reports

The synthetic exploration of BDHIQ derivatives originated with adaptations of the Bischler-Napieralski reaction, first reported in 1893. This classical approach involves cyclodehydration of N-phenethylamides using phosphoryl chloride (POCl₃) or other dehydrating agents. Early 20th-century syntheses focused primarily on creating analogs of natural alkaloids like papaverine, with researchers noting the cardiovascular effects of these synthetic intermediates [4] [9].

A significant advancement came with the development of catalytic methods. Palladium-catalyzed dehydrogenation emerged as a key strategy for converting BDHIQ to fully aromatic 1-benzylisoquinolines, as documented in mid-20th-century literature. Meanwhile, chromium-based oxidations (e.g., Jones reagent) were employed to access 1-benzoylisoquinolines, though these methods suffered from poor selectivity and toxicity concerns [4].

Table 2: Evolution of Key Synthetic Methods for BDHIQ Derivatives

Synthetic MethodKey Reagents/ConditionsTarget ProductsReported YieldEra
Bischler-NapieralskiPOCl₃, reflux1-Alkyl-DHIQs62-75%1893-1950s
Catalytic DehydrogenationPd/C, high temperature1-BenzylisoquinolinesVariable1950s-1970s
CAN OxidationCerium(IV) ammonium nitrate, MeCN1-BenzoylisoquinolinesSelective for c-type1990s
Hydroamination/Oxidation[Ind₂TiMe₂], O₂Fluorinated 1-Benzoyl-DHIQsHigh yields2009
Visible-Light OxidationO₂, organic dye, lightSwitchable oxidation products>80%2023

Modern refinements include titanium-catalyzed hydroamination/oxidation sequences for one-pot synthesis of fluorinated derivatives, as reported by Doye and colleagues (2009). This method enabled efficient access to fluorinated 1-benzoyl-3,4-dihydroisoquinolines from alkynyl precursors, expanding medicinal chemistry opportunities [3]. The most recent innovation (2023) employs visible-light-mediated oxidation using molecular oxygen, providing tunable access to either 1-benzoylisoquinolines or 1-benzoyl-3,4-dihydroisoquinolines through radical/ionic dual-pathway control [5].

Significance in Alkaloid Chemistry and Drug Discovery

BDHIQ serves as the biosynthetic precursor and synthetic analog of numerous isoquinoline alkaloids exhibiting diverse pharmacological profiles. Its structural plasticity enables rational drug design across therapeutic areas:

  • Antitumor Applications: BDHIQ derivatives demonstrate potent activity against various cancer cell lines. The fluorinated analogs synthesized via hydroamination/oxidation sequences exhibit enhanced bioactivity profiles due to improved membrane permeability and metabolic stability [2] [3].
  • Cardiovascular Therapeutics: Seminal patent literature (EP0067711A2) documents BDHIQ derivatives with significant anti-angina activity (1.4× potency vs papaverine) and antiarrhythmic effects. These compounds increase coronary blood flow while reducing peripheral vascular resistance, offering advantages over classical vasodilators [9].
  • Central Nervous System Agents: Structural analogs like (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide exhibit inhibitory activity against monoamine oxidase (MAO-A IC₅₀ = 1.38 μM) and butyrylcholinesterase, positioning them as multi-target ligands for neurodegenerative diseases and depression [8].
  • Antiplatelet Agents: Oxidation products of BDHIQ (particularly a- and b-type 1-benzylisoquinolines) demonstrate superior antiplatelet activity compared to aspirin in collagen-induced platelet aggregation assays, highlighting their potential for treating thrombotic disorders [4].
  • Smooth Muscle Relaxants: Recent studies (2024) identify 1,3-disubstituted BDHIQ derivatives as potent spasmolytics. These compounds modulate spontaneous contractile responses in smooth muscle cells and exhibit favorable drug-likeness parameters (Lipinski's rule compliance, blood-brain barrier permeability) [6].

Table 3: Bioactive BDHIQ Derivatives and Their Therapeutic Significance

Derivative ClassRepresentative BioactivityMechanistic InsightTherapeutic Potential
Fluorinated 1-Benzoyl-DHIQsAntitumor activityDisruption of microtubule dynamicsCancer therapy
CAN oxidation productsAntiplatelet aggregation (IC₅₀ < aspirin)PAF/collagen pathway inhibitionThrombosis prevention
Carboxamide analogsMAO-A inhibition (IC₅₀ 1.38-2.48 μM)Dual MAO/ChE targetingNeurodegenerative disorders
1,3-Disubstituted DHIQsSpasmolytic activitySmooth muscle calcium modulationIrritable bowel syndrome
Hydrochloride saltsCoronary vasodilationReduction of peripheral vascular resistanceAngina pectoris

The structural evolution from simple BDHIQ to advanced derivatives exemplifies scaffold hopping in medicinal chemistry. Contemporary research focuses on hybrid molecules incorporating BDHIQ with pharmacophores from clinical agents (e.g., rivastigmine, moclobemide) to develop multi-target directed ligands. This approach addresses the complexity of multifactorial diseases like Alzheimer's, where compounds such as avicine demonstrate concurrent MAO-A and cholinesterase inhibition (IC₅₀ = 0.41 μM and 0.15-0.88 μM respectively) [8] [10].

Properties

CAS Number

24853-83-6

Product Name

1-Benzyl-3,4-dihydroisoquinoline

IUPAC Name

1-benzyl-3,4-dihydroisoquinoline

Molecular Formula

C16H15N

Molecular Weight

221.3 g/mol

InChI

InChI=1S/C16H15N/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16/h1-9H,10-12H2

InChI Key

BQIIGTSQOCWPDH-UHFFFAOYSA-N

SMILES

C1CN=C(C2=CC=CC=C21)CC3=CC=CC=C3

Canonical SMILES

C1CN=C(C2=CC=CC=C21)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.